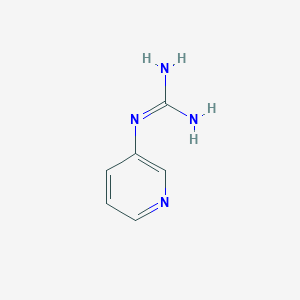

1-(Pyridin-3-yl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-pyridin-3-ylguanidine |

InChI |

InChI=1S/C6H8N4/c7-6(8)10-5-2-1-3-9-4-5/h1-4H,(H4,7,8,10) |

InChI Key |

UHLKYVNSNIWKGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N=C(N)N |

Origin of Product |

United States |

Historical Context and Significance of the Guanidine Functional Group in Bioactive Molecules

The guanidine (B92328) functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activity. benthamdirect.com Its history in medicine is notable, with guanidine itself being used in Europe since the Middle Ages as the active antihyperglycemic agent found in the French lilac. wikipedia.org This early application, despite eventual concerns over liver toxicity that led to its suspension after the discovery of insulin (B600854), paved the way for the development of safer biguanide (B1667054) derivatives like metformin, now a first-line treatment for type 2 diabetes. wikipedia.org

The guanidinium (B1211019) cation, the protonated form of guanidine present at physiological pH, is a key player in molecular recognition. researchgate.net Its ability to form strong hydrogen bonds and engage in electrostatic interactions allows it to bind effectively to anionic substrates such as carboxylates and phosphates within biological systems. researchgate.net This property is fundamental to the function of the amino acid arginine, where the guanidinium side chain plays a critical role in enzyme-substrate interactions and protein structure. researchgate.net

The prevalence of the guanidine moiety in nature is extensive. It is found in a diverse range of natural products, including potent toxins like tetrodotoxin (B1210768) from pufferfish and saxitoxin (B1146349) from shellfish. mdpi.com Marine organisms, in particular, are a rich source of guanidine-containing alkaloids with intriguing and complex structures, many of which exhibit promising biological activities, including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties. mdpi.comresearchgate.net The interest in these natural products has spurred significant efforts in their isolation, synthesis, and biological evaluation, highlighting the enduring importance of the guanidine functional group in the quest for new therapeutic agents. mdpi.comresearchgate.net

Importance of Pyridine Heterocycles in Pharmaceutical Scaffolds

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. rsc.orgrsc.org Its presence is ubiquitous in a vast number of pharmaceuticals and bioactive compounds, underscoring its importance in the development of new therapeutic agents. rsc.orgresearchgate.net The initial isolation of a pyridine scaffold from picoline by Anderson in 1846, followed by the structural elucidation by Wilhelm Korner and James Dewar, marked the beginning of extensive research into this versatile heterocycle. rsc.org

The significance of the pyridine moiety in drug design can be attributed to several key factors. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets such as enzymes and receptors. nih.gov The incorporation of a pyridine ring into a molecule can also enhance its physicochemical properties, such as improving water solubility and bioavailability, which are crucial for drug efficacy. nih.govresearchgate.net Furthermore, the pyridine scaffold can improve the metabolic stability of a drug and address issues related to protein binding. rsc.orgresearchgate.net

The structural diversity of pyridine derivatives is vast, allowing for extensive structure-activity relationship (SAR) studies. openaccessjournals.com Chemists can readily introduce a wide array of substituents at various positions on the pyridine ring to fine-tune the biological activity and pharmacokinetic profile of a compound. openaccessjournals.com This versatility has led to the development of a broad spectrum of drugs with diverse therapeutic applications. dovepress.comnih.gov

A multitude of FDA-approved drugs contain the pyridine scaffold, demonstrating its clinical success. rsc.orgrsc.org These include well-known medications such as:

Isoniazid: an antibacterial agent for tuberculosis. nih.govnih.gov

Nifedipine: a calcium channel blocker for hypertension and Raynaud's syndrome. nih.gov

Piroxicam: a non-steroidal anti-inflammatory drug (NSAID) for arthritis. nih.govnih.gov

Abiraterone acetate: an anticancer agent for prostate cancer. nih.gov

Crizotinib: an anticancer agent. nih.gov

The continued exploration of pyridine-based compounds in drug discovery is a testament to their enduring value in the search for novel and effective medicines. researchgate.net

Biological Activities and Mechanistic Insights of Pyridinyl Guanidines

Enzyme Inhibition Profiles

Pyridinyl guanidines have been extensively studied for their potential to inhibit a diverse array of enzymes involved in various physiological and pathological processes. The following sections detail the inhibitory activities of these compounds against specific enzymes, supported by quantitative data from various research findings.

Nitric Oxide Synthase (NOS) Inhibition

A series of Nω-nitro-Nω'-substituted guanidines, which includes pyridinyl derivatives, have been investigated as potential inhibitors of the human Nitric Oxide Synthase (NOS) isoforms: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). amazonaws.com Notably, 1-nitro-3-(pyridin-3-yl)guanidine has demonstrated potent inhibitory activity against both eNOS and nNOS. amazonaws.com The inhibitory concentrations (IC50) for this compound against the three NOS isoforms are presented in Table 1. The data reveals a significant selectivity of 1-nitro-3-(pyridin-3-yl)guanidine for nNOS over iNOS, with an iNOS/nNOS ratio of 100. amazonaws.com

| Compound | eNOS IC50 (µM) | nNOS IC50 (µM) | iNOS IC50 (µM) |

|---|---|---|---|

| 1-nitro-3-(pyridin-3-yl)guanidine | 0.3 | 0.5 | 50 |

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in inflammatory pathways, making it a therapeutic target for inflammatory diseases. acs.orgnih.gov A screening of a low molecular weight compound library identified 6-phenylpyridin-2-yl guanidine (B92328) as a novel inhibitor of MSK1. acs.orgnih.gov This compound served as a starting point for structure-activity relationship studies to develop more potent inhibitors. acs.orgnih.gov The inhibitory activity of the initial hit compound is detailed in Table 2. Further derivatization and rigidification of the scaffold led to the discovery of more potent inhibitors, such as the 2-aminobenzimidazole derivative 49d, which showed a 10-fold increase in potency compared to the parent compound. acs.org

| Compound | MSK1 IC50 (µM) |

|---|---|

| 6-phenylpyridin-2-yl guanidine | ~18 |

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govacs.org Biaryl guanidine-based ligands have been synthesized and evaluated for their ability to inhibit BACE1. nih.gov Among the synthesized compounds, 1,3-bis(5,6-difluoropyridin-3-yl)guanidine was identified as a highly potent inhibitor of BACE1. nih.gov The presence of fluorine atoms on the pyridine (B92270) ring was found to enhance the inhibitory efficiency. nih.gov The IC50 value for this compound is presented in Table 3.

| Compound | BACE1 IC50 (nM) |

|---|---|

| 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | 97 ± 0.91 |

Trypsin Inhibition

A range of guanidine-based pyridines have been synthesized and evaluated as competitive inhibitors of bovine pancreatic trypsin. nih.gov Research has demonstrated that 2-guanidinyl pyridine derivatives in which the guanidinyl group can form an intramolecular hydrogen bond with the pyridine nitrogen atom are more effective trypsin inhibitors. nih.gov Among the compounds tested, 1-(3-methylpyridin-2-yl)guanidinium ion showed optimal levels of trypsin inhibition. nih.gov The inhibition constant (Ki) for this compound is provided in Table 4.

| Compound | Trypsin Ki (mM) |

|---|---|

| 1-(3-methylpyridin-2-yl)guanidinium ion | 0.0140 |

HIV-1 Reverse Transcriptase Inhibition

Research into the inhibition of HIV-1 Reverse Transcriptase (RT) has explored various pyridine-containing compounds. Studies have identified pyridine oxide derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Additionally, pyrazolo[1,5-a]pyridine analogues have been evaluated for their inhibitory activity against HIV-1 RT. nih.gov However, specific research focusing on pyridinyl guanidines as direct inhibitors of HIV-1 RT is not extensively documented in the reviewed literature. The primary focus of anti-HIV research involving pyridine scaffolds appears to be on other derivatives.

Receptor Interactions and Modulatory Actions

Pyridinyl guanidines have been shown to interact with several G-protein-coupled receptors (GPCRs), acting as antagonists or inverse agonists. These interactions are crucial for their potential therapeutic applications in various neurological and physiological conditions.

Research has identified a series of 2- and 3-guanidinopyridines as antagonists and inverse agonists of the α2-adrenoceptor. amazonaws.comnih.gov These compounds have demonstrated high affinity for α2-adrenoceptor subtypes, and their effects have been observed both in vitro in human prefrontal cortex tissue and in vivo in rat brain. amazonaws.comnih.gov Specifically, 1-(Pyridin-3-yl)guanidine has been synthesized and evaluated as part of these studies. amazonaws.com

Furthermore, some aryl guanidine-like systems have shown an affinity for H2 histamine receptors. rsc.org In a screening of a library of α2-adrenoceptor ligands, several compounds, including pyridinyl guanidine derivatives, exhibited high to medium affinity for α2C-adrenoceptors and H2 histamine receptors. rsc.org

The interaction of guanidine derivatives with sigma receptors has also been a subject of investigation. While the prototypic sigma receptor ligand is 1,3-di(2-tolyl)guanidine, the broader class of guanidine-containing compounds has been explored for their affinity to these receptors. nih.gov

Histamine Receptor Antagonism (H1, H2, H3, H4)

The guanidine moiety is a key structural feature in the design of various histamine receptor antagonists. Histamine, a crucial biogenic amine, exerts its diverse effects through four G-protein-coupled receptor subtypes: H1, H2, H3, and H4 nih.gov. While H1 and H2 receptor antagonists are established therapeutic agents for allergies and gastric ulcers respectively, the roles of H3 and H4 receptors in various physiological and pathophysiological processes are areas of active investigation nih.govmdpi.com.

Research into hybrid molecules has led to the synthesis of cyanoguanidine derivatives that combine structural elements of H1 and H2 receptor antagonists. Specifically, compounds have been developed by linking mepyramine-type (H1 antagonist) substructures with moieties characteristic of H2 antagonists like roxatidine, tiotidine, or ranitidine nih.gov. This approach aims to create pharmacological hybrids with dual activity. For instance, converting the side-chain amino group of histamine into a guanidine resulted in Nα-guanylhistamine, identified as the first histamine H2-receptor antagonist, which also acts as a partial agonist nih.gov.

Studies have also explored novel guanidine derivatives as potent antagonists for the H3 receptor, which is primarily located in the central nervous system and modulates the release of various neurotransmitters mdpi.commdpi.com. Some of these H3 receptor antagonists have been designed to possess additional pharmacological activities, highlighting the versatility of the guanidine scaffold in medicinal chemistry mdpi.com. The H4 receptor, mainly expressed on inflammatory and immune cells, is another target for which guanidine-containing ligands could be explored to modulate immune responses mdpi.com.

The strategy of combining H1 and H2 receptor antagonists is a classic therapeutic approach for various histamine-mediated disorders, suggesting the clinical potential for dual-acting single molecules mdpi.com.

Table 1: Examples of Guanidine-Based Histamine Receptor Ligands

| Compound Name | Target Receptor(s) | Activity |

|---|---|---|

| Nα-guanylhistamine | H2 | Antagonist / Partial Agonist nih.gov |

| Mepyramine-Roxatidine Hybrids | H1, H2 | Dual Antagonist nih.gov |

| JNJ5207852 | H3 | Antagonist mdpi.com |

| Thioperamide | H3 | Antagonist mdpi.com |

Alpha2-Adrenoceptor Ligand Activity

Guanidine-based structures are recognized for their interaction with alpha2 (α2)-adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release and blood pressure wikipedia.org. The α2-adrenoceptor has three main subtypes: α2A, α2B, and α2C wikipedia.org. Guanidine-containing compounds can act as either agonists or antagonists at these receptors.

The development of novel α2-adrenoceptor antagonists is an area of interest for potential antidepressant therapies, as depression has been linked to an overexpression of these receptors in certain brain regions nih.gov. Research has focused on designing and synthesizing new guanidinium (B1211019) and 2-iminoimidazolidinium compounds as potential α2-AR antagonists nih.gov. Pharmacophore modeling has suggested that increasing substitution around the cationic guanidine moiety can selectively lead to antagonist activity. Functional assays have confirmed that such structural modifications result exclusively in α2-AR antagonists, in contrast to unsubstituted analogs which may show mixed agonist/antagonist profiles nih.gov.

Typical α2 agonists often contain a positively charged planar group like guanidine, which fits well into the receptor's binding pocket nih.gov. The binding of agonists and antagonists at α2-adrenergic receptors involves significant π-π or cation-π interactions nih.gov. Guanine nucleotides are known to specifically regulate the agonist-binding affinity of the α2-adrenergic receptor nih.gov.

Table 2: Activity of Guanidine-Based Ligands at α2-Adrenoceptors

| Ligand Type | Receptor | Effect | Reference |

|---|---|---|---|

| Substituted Guanidinium Compounds | α2-AR | Selective Antagonist Activity | nih.gov |

| Unsubstituted Guanidinium Analogs | α2-AR | Mixed Antagonist/Agonist Activity | nih.gov |

| Clonidine (Imidazoline) | α2-AR | Agonist | nih.gov |

Serotonin Receptor Ligand Activity

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, is a major target for therapeutic agents, and arylguanidines have been identified as potent ligands for several of these receptors acnp.org.

Specifically, arylguanidines have been shown to possess high affinity for the 5-HT3 receptor, a ligand-gated ion channel nih.govunc.edu. Structure-affinity investigations have identified compounds like 1-(3,4,5-Trichlorophenyl)guanidine with a Ki value of 0.7 nM, indicating very high affinity nih.gov. Research suggests that arylguanidines and the related arylbiguanides likely utilize common binding features at the 5-HT3 receptor nih.gov.

Beyond the 5-HT3 subtype, cyclic guanidines have been developed as dual ligands for the 5-HT5A and 5-HT7 receptors researchgate.net. The 5-HT1 receptor family, which includes subtypes 5-HT1A, 5-HT1B, and 5-HT1D, is another area where guanidine-containing structures have been explored acs.org. Furthermore, long-chain cyclic arylguanidines have been synthesized as multifunctional ligands, targeting the 5-HT6 receptor among others, with some compounds showing high affinity nih.govacs.org. The design of these multitarget-directed ligands often combines a basic moiety, such as 3,4-dihydroquinazolin-2-amine, for serotonin receptor affinity with other structural fragments to modulate activity at multiple targets nih.govacs.org.

Table 3: Pyridinyl Guanidine Analog Activity at Serotonin Receptors

| Compound Class | Target Receptor(s) | Notable Finding |

|---|---|---|

| Arylguanidines | 5-HT3 | High-affinity ligands (e.g., 1-(3,4,5-Trichlorophenyl)guanidine, Ki = 0.7 nM) nih.gov |

| Cyclic Guanidines | 5-HT5A, 5-HT7 | Identified as dual-receptor ligands researchgate.net |

| Long-Chain Cyclic Arylguanidines | 5-HT6, 5-HT1A, 5-HT7 | Multifunctional ligands with high affinity for 5-HT6R nih.govacs.org |

Neuropeptide Y (NPY) Receptor Modulation (Y1, Y5)

The Neuropeptide Y (NPY) system, comprising receptors Y1, Y2, Y4, and Y5 in humans, is integral to various physiological processes, including the regulation of energy balance nih.govnih.govembopress.org. The Y1 and Y5 receptors, in particular, have been identified as key mediators of NPY's potent effects on food intake, making them attractive targets for the development of anti-obesity therapeutics nih.gov.

Potent and selective antagonists for both Y1 and Y5 receptors have been developed, with some demonstrating efficacy in rodent models of obesity nih.gov. The Y1 and Y5 receptors show similar high affinities for NPY and related peptides but can be distinguished by selective nonpeptide antagonists ispub.com. High-affinity antagonists have been discovered for the Y5 receptor, such as CGP 71683A, which has an IC50 of 2.9 nM for the human Y5 receptor and exhibits high selectivity over Y1, Y2, and Y4 subtypes ispub.com. This compound was shown to inhibit NPY-induced food intake in animal models ispub.com.

The development of orally active Y1 antagonists, such as the pyrrolidine derivative SR 120819A, marked a significant step forward in this field scirp.org. The guanidine group has been a feature in the design of some NPY receptor ligands. For example, acylation of the guanidine group in argininamide-type compounds has led to ligands with high affinity and selectivity for NPY Y1 receptors scirp.org. The search for optimal therapeutics suggests that blocking both Y1 and Y5 receptors may be required for maximum efficacy nih.gov.

Table 4: Examples of NPY Y1 and Y5 Receptor Antagonists

| Compound | Target Receptor | Affinity/Activity |

|---|---|---|

| CGP 71683A | Y5 | IC50 = 2.9 nM (human) ispub.com |

| MK-0557 | Y5 | Caused modest weight loss in a clinical trial nih.gov |

| SR 120819A | Y1 | Orally active antagonist scirp.org |

| BIBP 3226 | Y1 | Selective nonpeptide antagonist ispub.com |

Melanocortin Receptor Agonism

The melanocortin receptor (MCR) system, consisting of five receptor subtypes (MC1R-MC5R), plays a critical role in regulating energy homeostasis, particularly through the central MC3 and MC4 receptors nih.govebi.ac.ukresearchgate.net. The development of ligands for these receptors is a key strategy for potential treatments of energy balance disorders.

Pyrrolidine bis-cyclic guanidines have emerged as a novel class of small-molecule melanocortin agonists nih.govebi.ac.uk. Through high-throughput screening, compounds have been identified that exhibit nanomolar agonist activity at the MC3R with selectivity over the MC4R nih.govebi.ac.ukresearchgate.net. These first-in-class small molecules represent a new area of chemical space for MCRs nih.gov.

Pharmacological profiling of these guanidine-based compounds has revealed mixed receptor activity. They often show similar agonist potencies at MC1R and MC5R, while displaying antagonist or weaker micromolar agonist activities at the MC4R nih.govebi.ac.ukumn.edu. Structure-activity relationship (SAR) studies on these pyrrolidine bis-cyclic guanidines have been conducted to identify the common pharmacophore required for full agonism at the MC3R, providing a basis for the design of more refined chemical probes and therapeutic leads researchgate.netmdpi.com.

Table 5: Pharmacological Profile of Pyrrolidine Bis-Cyclic Guanidine Agonists

| Receptor | Activity Profile |

|---|---|

| MC3R | Nanomolar Agonist Activity nih.govebi.ac.uk |

| MC4R | Antagonist or Micromolar Agonist Activity nih.govebi.ac.uk |

| MC1R | Agonist Potency similar to MC3R nih.govebi.ac.uk |

| MC5R | Agonist Potency similar to MC3R nih.govebi.ac.uk |

Antimicrobial Activities

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Guanidine-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains mdpi.com. The positively charged nature of the guanidine group at physiological pH is thought to facilitate bacterial entry, contributing to their antibacterial effects mdpi.com. The guanidine core is a cornerstone of several established pharmaceuticals, including the antibiotic streptomycin and the antiseptic chlorhexidine mdpi.com.

Recent studies have evaluated the antibacterial effects of novel guanidine-core small molecules against a panel of clinically relevant bacteria. These include strains of Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive) mdpi.com. Results from these assessments, using metrics such as Minimum Inhibitory Concentration (MIC), indicate that these compounds hold promise as therapeutic options for infections caused by these pathogens mdpi.com. Generally, higher efficacy is observed against Gram-positive isolates mdpi.com. For example, certain linear alkyl- and macrocyclic compounds containing multiple guanidine groups have shown MIC values as low as 0.5–1 mg/L against E. coli and S. epidermidis mdpi.com.

Furthermore, some pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. Certain N-alkylated pyridine-based salts have shown activity against S. aureus and E. coli, while other pyridine compounds have demonstrated good activity against a range of bacteria and fungi, including Bacillus subtilis, S. aureus, E. coli, and Candida albicans nih.gov. The guanidine compound guanethidine has also been shown to enhance the antibacterial activity of other antibiotics like rifampicin against multidrug-resistant bacteria mdpi.com.

Table 6: Antibacterial Activity of Selected Guanidine and Pyridine Derivatives

| Compound Class | Bacterial Strains Tested | General Efficacy |

|---|---|---|

| Guanidine-Core Small Molecules | E. coli, P. aeruginosa, S. aureus | Promising activity, with higher effects against Gram-positive strains mdpi.com |

| N-alkylated Pyridine Salts | S. aureus, E. coli | Moderate antibacterial and antibiofilm activity nih.gov |

| Dodecanoic Acid Pyridine Derivatives | B. subtilis, S. aureus, E. coli | Good antibacterial activity nih.gov |

| Guanethidine (in combination) | Multidrug-Resistant Bacteria | Enhances efficacy of rifampicin mdpi.com |

| Macrocyclic Guanidines | E. coli, E. faecalis, K. pneumoniae, S. epidermidis | Broad-spectrum activity (MICs 0.5–1 mg/L) mdpi.com |

Proposed Mechanisms of Action

The antibacterial efficacy of pyridinyl guanidines is attributed to several proposed mechanisms, primarily centered on the disruption of bacterial cell integrity and vital enzymatic processes.

Bacterial Cell Membrane Interaction

The guanidinium group, a key feature of these compounds, is protonated and positively charged at physiological pH. d-nb.infonih.gov This positive charge facilitates electrostatic interactions with the negatively charged components of the bacterial cell surface, such as phospholipids and teichoic acids. nih.govnih.gov This interaction is believed to be a critical first step in their antibacterial action, leading to increased permeability of the cell membrane, subsequent leakage of intracellular contents, and ultimately, cell lysis and death. nih.gov The amphipathic nature of some antimicrobial peptides containing guanidinium groups allows them to insert into the lipid bilayer, causing disorder in lipid packing and further disrupting membrane integrity. nih.govnih.govnih.gov

Signal Peptidase IB (SpsB) Targeting

A significant target for some guanidinium-containing compounds is Signal Peptidase IB (SpsB). d-nb.info SpsB is an essential serine protease located in the cell membrane of bacteria like Staphylococcus aureus. uniprot.orgnih.govnih.gov It plays a crucial role in the secretion of proteins by cleaving N-terminal signal peptides from proteins that are exported through the Sec and Tat secretion systems. uniprot.orgresearchgate.net Inhibition of SpsB disrupts protein secretion, which is vital for bacterial survival, virulence, and resistance to antibiotics. researchgate.net

For example, certain compounds have been shown to inhibit SpsB, leading to a synergistic effect with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism is that by inhibiting SpsB, the secretion of proteins required for β-lactam resistance is prevented. researchgate.net Affinity-based protein profiling has been used to identify SpsB as a direct target of some antibacterial guanidinium compounds. d-nb.info

Antifungal Properties

Guanidine-containing compounds have demonstrated notable antifungal activity against a range of human-relevant fungal pathogens. nih.gov Their efficacy has been evaluated against various species, including those on the World Health Organization (WHO) Fungi Priority Pathogens List. nih.gov

Research has shown that certain pyridinyl guanidine derivatives exhibit inhibitory effects against clinically important yeasts and filamentous fungi. One study evaluated eleven guanidine compounds and found activity against six fungal species from the WHO list. nih.gov A newly synthesized spermidine tri-substituted with guanidine moieties showed promising activity, particularly against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii. nih.gov It was the only compound in that study to show activity against Candida species. nih.gov

The structural characteristics of these compounds, such as the position of the guanidine group on an aromatic ring, can be crucial for their antifungal potency. For instance, studies on phenyl guanidine derivatives indicated that substitution at the 2- or 3-position resulted in lower antifungal activity compared to other configurations. nih.gov Some bis-guanidine compounds have shown potent activity against strains of Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. nih.gov

The antifungal activity of pyridinyl guanidines extends to various species of Candida, Aspergillus, and Trichophyton. mdpi.com The mechanism of action, similar to their antibacterial properties, is thought to involve interaction with and disruption of the fungal cell membrane.

| Compound Type | Fungal Species | Observed Activity |

|---|---|---|

| Spermidine tri-substituted guanidine | Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, Paracoccidioides lutzii, Candida spp. | Promising antifungal activity, particularly against Cryptococcus and Paracoccidioides. nih.gov |

| Bis-guanidine oxadiazole analog | Candida albicans, Aspergillus fumigatus, Aspergillus flavus | Potent activity with MIC values of 0.39 μg/mL against all three strains. nih.gov |

| Aminothioxanthones (guanidine-containing) | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Inhibitory and broad-spectrum antifungal effects. mdpi.com |

| Dodecanoic acid derivatives with aminopyridine | Aspergillus niger, Candida albicans | Good antifungal activity. nih.gov |

Antiprotozoal Activity

Derivatives of pyridinyl guanidine have been investigated for their potential against various protozoan parasites. Research has demonstrated that these compounds can exhibit significant in vitro activity against organisms such as Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov

A series of novel pyridyl analogues of the antiprotozoal drug pentamidine were synthesized and evaluated. nih.gov The placement of the cationic guanidine moieties on the pyridine rings was found to be a critical determinant of their antiprotozoal properties. nih.gov One particular diamidine compound, where the cationic groups were adjacent to the pyridine nitrogen atoms, showed superior in vitro activity against T. b. rhodesiense, P. falciparum, and Leishmania donovani when compared to pentamidine. nih.gov

Furthermore, linear triaryl bis-guanidines have been designed to target the minor groove of parasitic DNA. nih.gov In vitro screening of these compounds revealed that some derivatives possess high to moderate activity against T. b. rhodesiense and P. falciparum. nih.gov The DNA binding affinity of these bis-guanidines is a key aspect of their mechanism, although it has been observed that amidine dications may form slightly more favorable complexes with the DNA minor groove than their guanidine counterparts. nih.gov

Amidinobenzimidazole derivatives linked to a 1-aryl-substituted 1,2,3-triazole have also been synthesized and evaluated. researchgate.net Certain compounds in this class demonstrated enhanced inhibitory activity against T. brucei, with one being more potent than the reference drug nifurtimox and showing minimal toxicity to mammalian cells. researchgate.net

| Compound Class | Protozoan Species | Key Findings |

|---|---|---|

| Pyridyl analogues of pentamidine | Trypanosoma brucei rhodesiense, Plasmodium falciparum, Leishmania donovani | Activity dependent on placement of cationic moieties; one diamidine showed superior activity to pentamidine. nih.gov |

| Linear triaryl bis-guanidines | Trypanosoma brucei rhodesiense, Plasmodium falciparum | Designed to target DNA minor groove; showed high to moderate in vitro activity. nih.gov |

| Amidinobenzimidazole derivatives | Trypanosoma brucei | A p-methoxyphenyl-1,2,3-triazole moiety enhanced activity; one compound was more potent than nifurtimox. researchgate.net |

Antiviral Activities

Inhibition of HIV-1 Replication

Certain acylguanidine-containing compounds have been identified as inhibitors of HIV-1 replication. One such novel compound, 1-(2-(azepan-1-yl)nicotinoyl)guanidine (SM111), has demonstrated the ability to inhibit the replication of various HIV-1 strains in vitro, including those resistant to existing antiretroviral drugs, without significant cellular toxicity. nih.gov

The mechanism of action for these compounds appears to be at a late stage of the viral replication cycle. nih.gov Studies have shown that while intracellular production of the Gag protein (p24) is unaffected, the release of virions from the infected cell is reduced. nih.gov More significantly, the infectivity of the virions that are released is substantially impaired. nih.gov This suggests that the compound interferes with the processes of viral egress and maturation. nih.gov

Partial resistance to SM111 has been linked to mutations in the viral proteins Vpu and Env, indicating that the compound likely affects the interactions between host and viral proteins that are crucial for the late stages of replication. nih.gov Specifically, it is proposed that these acylguanidines may prevent the proper expression of the Env protein on the surface of infected cells, which is necessary for producing infectious viral particles. nih.gov This distinct mechanism of action sets them apart from licensed antiretroviral therapies that target viral enzymes like protease, reverse transcriptase, and integrase. nih.gov

Inhibition of Influenza Viruses

Pyridinyl guanidine derivatives have also been explored for their potential as inhibitors of influenza viruses. A notable example is a small molecule, N-(pyridin-3-yl)thiophene-2-carboxamide, referred to as CPD A. This compound has been shown to inhibit the RNA synthesis of both influenza A (IAV) and influenza B (IBV) viruses. nih.gov

In a minigenome assay, CPD A demonstrated EC50 values of 2.3 µM and 2.6 µM for IAV and IBV, respectively. nih.gov It exhibited robust in vitro activity against a wide range of IAV (H1N1 and H3N2) and IBV strains, with a median EC50 value of 0.20 µM. nih.gov The compound's action is believed to occur between 1 and 5 hours post-infection. nih.gov

The mechanism of action for CPD A involves the depletion of the cellular guanosine triphosphate (GTP) pool. nih.gov This is achieved through the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. nih.gov The antiviral effect of CPD A can be counteracted by the addition of exogenous guanosine, which restores the GTP pool. nih.gov Interestingly, CPD A appears to require metabolic activation to inhibit IMPDH, as it does not directly inhibit the enzyme in enzymatic assays. nih.gov

The inhibition of IMPDH by CPD A is synergistic with other IMPDH inhibitors like ribavirin, suggesting a shared and potent mechanism for suppressing influenza virus replication. nih.gov

Diverse Therapeutic Explorations

The unique chemical properties of the guanidine group have led to its incorporation into a wide array of compounds with diverse therapeutic applications. mdpi.com At physiological pH, the guanidinium cation can form strong hydrogen bonds and interact with negatively charged biological targets, making it a valuable moiety in drug design. d-nb.infomdpi.com

Beyond the specific antimicrobial and antiviral activities detailed previously, the pyridinyl guanidine scaffold is part of a broader exploration of guanidine-containing molecules for various therapeutic purposes. These explorations often leverage the ability of the guanidinium group to enhance cellular uptake and interact with biological macromolecules. d-nb.info

In the context of antibacterial research, guanidinium compounds have been investigated for their ability to increase cellular accumulation, particularly in Gram-negative bacteria. d-nb.info This property makes them attractive candidates for overcoming the permeability barriers that often limit the efficacy of antibiotics against these challenging pathogens.

The versatility of the guanidine functional group has also been utilized in the development of agents targeting other disease areas. While the primary focus here is on its anti-infective properties, it is worth noting that the guanidine scaffold is present in drugs used for a variety of conditions, highlighting its broad therapeutic potential. mdpi.com The continued exploration of pyridinyl guanidines and related structures is likely to yield novel therapeutic agents with diverse mechanisms of action.

Antidiabetic Activity (e.g., Glucose-Dependent Insulinotropic Activity)

The guanidine moiety is a key structural feature in several compounds with demonstrated antidiabetic properties. The biguanide (B1667054) metformin, for instance, is a widely used medication for the management of type 2 diabetes. Research into other guanidine-containing compounds has explored their potential to influence glucose metabolism. For example, 3-guanidinopropionic acid has been shown to improve insulin (B600854) sensitivity and promote weight loss in animal models of non-insulin-dependent diabetes mellitus. Furthermore, certain polycyclic guanidines have been identified as glucose-dependent insulin secretagogues, meaning they stimulate insulin secretion from pancreatic islets in the presence of high glucose levels. nih.gov

Pyridine derivatives have also been a focus of research for developing new antidiabetic agents, with some exhibiting inhibitory activity against enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govresearchgate.net A complex of glycinium [(pyridine-2, 6-dicarboxylato) oxovanadate (V)] has demonstrated antidiabetic properties in animal models. nih.gov

Despite the individual exploration of both guanidine and pyridine moieties for antidiabetic potential, specific research on the antidiabetic or glucose-dependent insulinotropic activity of the compound This compound is not extensively documented in the reviewed scientific literature. While the structural components suggest a potential for such activity, dedicated studies are required to confirm and characterize this.

Anti-inflammatory Properties

Guanidine-containing compounds have been investigated for a wide range of physiological activities, including anti-inflammatory effects. nih.gov Similarly, various pyridine derivatives have been noted for their therapeutic potential, which extends to anti-inflammatory actions. mdpi.com

Specific research into pyridinyl guanidines has identified their potential as anti-inflammatory agents. For instance, a study on arylpyridin-2-yl guanidine derivatives highlighted their role as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.gov MSK1 is a nuclear kinase involved in the activation of the pro-inflammatory transcription factor NF-κB, making it a therapeutic target for inflammatory diseases such as asthma and psoriasis. nih.gov The lead compound, 6-phenylpyridin-2-yl guanidine , demonstrated inhibitory activity against MSK1 and was used as a starting point for the development of more potent anti-inflammatory agents. nih.gov

While this research provides evidence for the anti-inflammatory potential of the pyridinyl guanidine scaffold, direct studies on the anti-inflammatory properties of This compound are not detailed in the currently available literature. Further investigation is needed to determine if this specific isomer exhibits similar or other anti-inflammatory mechanisms.

Allosteric Inhibition of Protein Kinases (e.g., BRAF Protein)

Allosteric inhibitors of protein kinases are of significant interest in drug development as they can offer higher selectivity compared to traditional ATP-competitive inhibitors. nih.gov The BRAF protein, a serine/threonine kinase in the MAPK signaling pathway, is a key target in cancer therapy, and the development of allosteric inhibitors is an active area of research. researchwithrowan.comelsevierpure.com

Research into guanidinium-based derivatives has suggested their potential as allosteric inhibitors of BRAF. nih.govresearchgate.net One study identified a 3,4′-bis-guanidinium diphenyl derivative as a lead compound that was hypothesized to inhibit BRAF through a type-III allosteric mechanism. nih.gov In subsequent structure-activity relationship studies, modifications to this lead compound were explored to enhance its cytotoxic effects on cancer cell lines. One of these modifications included the substitution of a phenyl ring with a pyridine ring in the "phenylguanidine polar end" of the molecule. nih.govnih.gov This suggests that the inclusion of a pyridinyl guanidine moiety is being considered in the design of potential allosteric BRAF inhibitors.

Docking studies with a simplified model of the active BRAF protein were used to explore the potential of these new derivatives as type-III allosteric inhibitors. nih.gov While these findings point to the potential of the pyridinyl guanidine scaffold in this context, specific studies confirming the allosteric inhibition of BRAF or other protein kinases by This compound have not been reported.

Inhibition of Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger (NHE) is a membrane protein involved in the regulation of intracellular pH. researchgate.net Inhibition of certain NHE isoforms, particularly NHE1, has been investigated as a therapeutic strategy for conditions such as myocardial ischemia-reperfusion injury. nih.gov

The development of NHE inhibitors has included compounds containing a guanidine group. Amiloride, a pyrazinoylguanidine, was one of the first compounds identified as an NHE inhibitor. nih.gov Subsequent research focused on modifying the amiloride structure to improve potency and selectivity for NHE1. One key finding was that the replacement of the pyrazine ring of amiloride with a pyridine ring led to an increase in both the potency and the NHE selectivity of the resulting acylguanidines. nih.gov This indicates that the pyridinyl guanidine structure is a favorable scaffold for the inhibition of the Na+/H+ exchanger.

DNA Minor Groove Binding

The minor groove of DNA is a target for various small molecules that can interfere with DNA replication and gene expression, making them of interest as potential therapeutic agents. nih.gov Compounds that bind to the DNA minor groove are typically characterized by a planar, concave shape and cationic groups that can interact with the negatively charged phosphate backbone of DNA. nih.govnih.gov

The guanidinium group, being cationic at physiological pH, is a feature of some DNA minor groove binders. nih.gov Research has been conducted on novel aryl guanidinium analogues containing a pyridazin-3(2H)-one core as potential DNA minor groove binders. nih.govacs.org It is important to note that a pyridazine ring is a six-membered ring with two adjacent nitrogen atoms, which is structurally distinct from the pyridine ring in This compound .

In studies of these pyridazinone-based guanidines, molecular docking simulations suggested that they could bind to the minor groove of DNA. nih.gov Experimental evaluation through DNA UV-thermal denaturation experiments showed that some of these compounds, particularly those with a bis-guanidinium structure, displayed a weak affinity for DNA binding. nih.govacs.org

While these findings indicate that pyridinyl-like structures bearing guanidinium groups have been explored for their DNA minor groove binding potential, there is no specific research available that has investigated or confirmed the DNA minor groove binding properties of This compound .

Efflux Pump Inhibition in Gram-Negative Bacteria

Efflux pumps are membrane transporters in bacteria that can expel antibiotics from the cell, contributing to multidrug resistance. nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics against resistant Gram-negative bacteria. gardp.orgmdpi.com The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in these organisms. frontiersin.org

A variety of chemical scaffolds have been investigated for their ability to inhibit bacterial efflux pumps. However, a review of the scientific literature did not yield specific studies on This compound or the broader class of pyridinyl guanidines as inhibitors of efflux pumps in Gram-negative bacteria. The research on efflux pump inhibitors is extensive and covers a wide range of compound classes, but at present, there is no available data to suggest that This compound has been evaluated for this particular biological activity. nih.govgardp.orgmdpi.comfrontiersin.org

Computational and Theoretical Investigations of 1 Pyridin 3 Yl Guanidine

Molecular Docking Studies and Ligand-Target Interaction Analysis

Comprehensive literature searches did not yield specific molecular docking studies conducted on 1-(pyridin-3-yl)guanidine. While computational docking is a common practice to predict the interaction of ligands with protein targets, specific studies detailing the active site occupancy and binding affinities of this compound are not publicly available. This type of research would typically involve docking the compound into the active site of a relevant biological target to predict its binding orientation, affinity, and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Prediction of Active Site Occupancy and Binding Affinities

There is no available research specifically predicting the active site occupancy or binding affinities of this compound through molecular docking studies. Such an analysis would provide crucial insights into its potential biological activity by identifying the most likely protein targets and quantifying the strength of the interaction. The process generally involves preparing a 3D model of the ligand and the target protein, followed by computational sampling of various binding poses of the ligand within the protein's active site. Scoring functions are then used to estimate the binding affinity for each pose, typically reported in units of energy (e.g., kcal/mol).

Elucidation of Allosteric Binding Mechanisms

No studies were found that investigate or elucidate any allosteric binding mechanisms for this compound. Allosteric modulation, where a ligand binds to a site on a protein other than the primary (orthosteric) binding site to modulate its activity, is a significant area of drug discovery. Investigating such mechanisms for this compound would require specific experimental and computational studies designed to identify and characterize allosteric binding pockets and their effect on the protein's function.

Prediction of DNA Binding Modes

Specific computational predictions regarding the DNA binding modes of this compound are not documented in the available literature. Guanidine-containing molecules can interact with the minor groove of DNA. Computational studies to predict such interactions would involve docking this compound with various DNA structures to determine the preferred binding sites and interaction patterns, such as hydrogen bonding with the DNA base pairs.

Quantum Chemical Calculations for Conformational and Electronic Properties

Density Functional Theory (DFT) for Structural Optimization and Energy Calculations

While Density Functional Theory (DFT) is a powerful method for optimizing molecular structures and calculating their energies, specific DFT studies focused on this compound are not available. Such calculations would provide the most stable three-dimensional conformation of the molecule by minimizing its electronic energy. This process involves solving the Schrödinger equation for the molecule's electrons within the DFT framework. The resulting optimized geometry is crucial for understanding the molecule's shape, and the calculated energy provides insights into its stability.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights

There is no specific analysis of the Frontier Molecular Orbitals (FMOs) of this compound in the available literature. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's reactivity. For this compound, an FMO analysis would help in understanding its potential to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO), thereby providing insights into its behavior in chemical reactions.

Proton Affinity Calculations

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change (ΔH) for the protonation reaction of a species. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org For this compound, there are two primary sites for protonation: the nitrogen atoms of the guanidine (B92328) group and the nitrogen atom of the pyridine (B92270) ring.

Computational chemistry provides robust methods for calculating proton affinities. nih.gov The standard approach involves performing high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or more advanced ab initio methods, to determine the optimized geometries and electronic energies of both the neutral molecule and its protonated forms (conjugate acids). uiuc.edukoreascience.kr

The calculation process typically involves these steps:

Geometry Optimization: The three-dimensional structures of the neutral this compound and its various possible protonated species are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

Energy Calculation: The total electronic energies, including ZPVE and thermal corrections, are used to calculate the enthalpy (H) of each species.

Proton Affinity Calculation: The proton affinity is then calculated using the following equation, where B is the base (this compound) and BH+ is its conjugate acid: PA = -ΔH = - [H(BH+) - H(B) - H(H+)]

The enthalpy of the proton, H(H+), is a known thermodynamic value. The guanidine group is known for its exceptionally high basicity due to the resonance stabilization of the resulting guanidinium (B1211019) cation. Therefore, it is expected that the protonation will occur on the guanidinyl moiety rather than the pyridine nitrogen. The calculated proton affinity would provide a quantitative measure of the intrinsic basicity of this compound in the absence of solvent effects. These gas-phase calculations are often complemented with continuum solvation models to estimate pKa values in solution, which are crucial for understanding the compound's behavior in physiological environments. acs.org

Characterization of Non-Covalent Interactions

Detailed Analysis of Hydrogen Bonding Networks

The guanidinium group of protonated this compound is an excellent hydrogen bond donor, featuring multiple N-H groups that can readily interact with hydrogen bond acceptors. The pyridine ring also contains a nitrogen atom that can act as a hydrogen bond acceptor. These features allow the molecule to participate in extensive and diverse hydrogen bonding networks, which are fundamental to its crystal packing and interactions with biological targets. nih.gov

Computational methods, particularly DFT, are powerful tools for analyzing these networks. nih.gov In the solid state, 1-(Pyridin-3-yl)guanidinium ions can form intricate intermolecular hydrogen bonds. The N-H groups of the guanidinium moiety can interact with the pyridine nitrogen of a neighboring molecule or with counter-ions (e.g., chloride, nitrate) present in a salt form. These interactions often lead to the formation of well-defined supramolecular structures, such as chains, sheets, or three-dimensional networks. researchgate.net

Unlike its 2-pyridinyl isomer, this compound cannot form a strong intramolecular hydrogen bond between the guanidinium N-H and the pyridine ring nitrogen due to the larger distance and unfavorable geometry. researchgate.netacs.orgepa.gov This structural difference has significant implications for its conformational preferences and inhibitory activities compared to the 2-pyridinyl analogue, where intramolecular hydrogen bonding provides conformational control. researchgate.netnih.gov

Analysis of protein crystal structures containing guanidinium ions reveals common hydrogen bonding patterns with amino acid residues. rsc.org The guanidinium group frequently forms hydrogen bonds with the oxygen atoms of aspartate and glutamate (B1630785) side chains and with backbone carbonyls. rsc.org These interactions can be classified based on their geometry, such as single, bifurcated (where one N-H interacts with two acceptors), or parallel (where two N-H groups interact with two acceptor atoms on the same residue). rsc.org DFT calculations on these interaction pairs have quantified their strength, showing that interactions with negatively charged residues are particularly strong. rsc.org

Cation-π and π-π Stacking Interactions

The 1-(Pyridin-3-yl)guanidinium ion possesses both a cationic center (the guanidinium group) and an aromatic π-system (the pyridine ring), making it capable of engaging in both cation-π and π-π stacking interactions. These non-covalent forces are crucial for molecular recognition in biological systems, contributing significantly to protein structure and ligand binding. proteopedia.orgnih.gov

Cation-π Interactions: This is an electrostatic interaction between a cation and the electron-rich face of a π-system. proteopedia.org In the context of 1-(Pyridin-3-yl)guanidinium, this can occur in two ways:

The cationic guanidinium group of one molecule can interact with the π-face of the pyridine ring of another molecule.

In a biological context, the guanidinium group can interact with the aromatic side chains of amino acids like tryptophan, tyrosine, or phenylalanine. nih.gov

Theoretical studies on complexes between the guanidinium cation and simple aromatic systems (benzene, pyridine) have shown that while hydrogen-bonded complexes are often more stable in the gas phase, cation-π stacked complexes can be stabilized in a solvated environment. researchgate.netepa.gov The optimal geometry for this interaction typically places the planar guanidinium cation parallel to and centered over the aromatic ring. researchgate.net The strength of this interaction is comparable to that of hydrogen bonds in aqueous media. nih.gov

π-π Stacking Interactions: These interactions occur between aromatic rings. In a condensed phase or at a receptor site, the pyridine rings of two this compound molecules can stack on top of each other. The geometry of this stacking can be face-to-face (sandwich) or offset (parallel-displaced). Offset stacking is often more favorable for electron-deficient rings like pyridine due to reduced electrostatic repulsion.

Computational analysis using methods like DFT, Atoms-in-Molecules (AIM), and Natural Bond Orbital (NBO) can be used to characterize and quantify these interactions. nih.govresearchgate.net Such analyses can reveal the nature of the interaction (e.g., electrostatic vs. dispersion contributions) and the extent of charge transfer between the interacting moieties. researchgate.net

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen or oxygen atom. This occurs due to the presence of an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X bond.

For this compound to participate in halogen bonding, it must be substituted with a halogen atom (e.g., chlorine, bromine, or iodine) on the pyridine ring. The strength of the resulting halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl). nih.gov

In a halogenated derivative of this compound, several halogen bonding motifs are possible:

Intramolecular: A halogen at the 2- or 4-position could potentially interact with the guanidine nitrogen atoms, although steric factors might make this unfavorable.

Intermolecular: A halogen atom on one molecule could form a halogen bond with the pyridine nitrogen of a neighboring molecule or with the nitrogen or oxygen atoms of a solvent or a biological macromolecule.

Computational and crystallographic studies on co-crystals of halogenated pyridine derivatives have demonstrated the significant role of halogen bonding in directing crystal packing, sometimes even competing with or replacing expected hydrogen bond synthons. nih.gov For instance, studies on substituted pyridines have shown that electron-donating groups on the pyridine ring can enhance its Lewis basicity and strengthen the halogen bond it accepts, while electron-withdrawing groups have the opposite effect. semanticscholar.org The interplay between hydrogen bonding from the guanidinium group and halogen bonding from a substituted pyridine ring would create complex and potentially highly specific supramolecular assemblies. nih.gov

Computational Prediction of Pharmacokinetic Descriptors

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. memphis.eduresearchgate.net Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties for molecules like this compound based on their chemical structure. nih.gov

Key pharmacokinetic descriptors that can be computationally predicted for this compound include:

Absorption:

Gastrointestinal (GI) Absorption: Predictions assess whether the compound is likely to be well-absorbed after oral administration. healthinformaticsjournal.com

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of the compound to cross into the central nervous system. The polar, charged guanidinium group would be expected to significantly limit BBB penetration. healthinformaticsjournal.com

Caco-2 Permeability: This is an in vitro model for intestinal absorption. Models predict the rate of passage through a Caco-2 cell monolayer. researchgate.net

Distribution:

Plasma Protein Binding (PPB): Predicts the extent to which the compound will bind to proteins like human serum albumin in the bloodstream. High binding can limit the free concentration of the drug available to act on its target.

Volume of Distribution (VD): Relates the amount of drug in the body to its concentration in the blood, indicating how extensively the drug distributes into tissues.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Models can predict whether the compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6). Inhibition can lead to drug-drug interactions.

Excretion:

Renal Clearance: Predictions can estimate the likelihood of the drug being excreted by the kidneys.

Toxicity:

AMES Test: Predicts the mutagenic potential of the compound. healthinformaticsjournal.com

hERG Inhibition: Predicts the risk of cardiotoxicity by blocking the hERG potassium channel.

These predictions are typically based on a combination of molecular descriptors, including physicochemical properties (logP, molecular weight, polar surface area), topological indices, and 2D/3D structural fingerprints. Online platforms and software like pkCSM, SwissADME, and AdmetSAR are commonly used for these predictions. healthinformaticsjournal.comnih.gov

Predicted ADMET Properties for this compound

| Property Category | Descriptor | Predicted Outcome | Implication |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 200 g/mol | Favorable for absorption (Lipinski's Rule) |

| logP (Lipophilicity) | Low / Negative | High polarity, likely poor passive diffusion | |

| H-Bond Donors | High (≥4) | May reduce membrane permeability | |

| H-Bond Acceptors | High (≥3) | May reduce membrane permeability | |

| Polar Surface Area | High | Likely poor membrane permeability | |

| Absorption | GI Absorption | Moderate to Poor | High polarity may limit passive absorption |

| BBB Permeability | Low / No | Charged group prevents entry into CNS | |

| Metabolism | CYP450 Inhibition | Possible | Pyridine ring can interact with CYP enzymes |

| Toxicity | AMES Toxicity | Likely Non-mutagenic | Guanidine and pyridine are common motifs |

| hERG Inhibition | Low Risk | Structure lacks common hERG-blocking features |

Advanced Derivatization and Analog Design Strategies

Synthesis and Characterization of Metal Complexes with Pyridinyl Guanidine (B92328) Ligands

The nitrogen-rich structure of pyridinyl guanidines makes them excellent ligands for coordinating with a variety of metal ions. The synthesis of these metal complexes typically involves the reaction of a pyridinyl guanidine derivative with a metal salt in a suitable solvent. The resulting complexes often exhibit unique geometries and electronic properties, which are thoroughly investigated using a range of spectroscopic and analytical techniques.

Hybrid guanidine ligands that combine a strong N-donor guanidine group with another donor function, like a pyridine (B92270) unit, are particularly effective for creating catalytic systems with strong metal complexation and a flexible coordination sphere. semanticscholar.org The combination of the guanidine and pyridine moieties allows for the formation of stable chelate structures with transition metals. For instance, guanidine-pyridine hybrid ligands have been used to synthesize copper, cobalt, nickel, zinc, and ruthenium complexes. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net

The characterization of these metal complexes is crucial for understanding their structure and potential applications. Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure of the ligand and to observe changes upon complexation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the coordination of the guanidine and pyridine nitrogen atoms to the metal center by observing shifts in the characteristic vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, offering insights into its geometry and the metal's oxidation state. researchgate.net

Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the complexes. researchgate.net

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and coordination geometry. mdpi.commdpi.com

The table below summarizes key geometric parameters for representative copper-guanidine-pyridine complexes, illustrating the structural data obtained from X-ray crystallography.

| Complex Feature | [Cu(DMEGpy)₂Br]Br | [Cu(DMEGpy)₂Cl]Cl |

| Coordination Geometry | Distorted square pyramidal | Distorted square pyramidal |

| Cu-N(pyridine) (Å) | 2.01, 2.02 | 2.00, 2.02 |

| Cu-N(guanidine) (Å) | 2.06, 2.09 | 2.07, 2.09 |

| Cu-Halide (Å) | 2.50 | 2.48 |

| Delocalization Parameter (ρ) | 0.95 | 0.95 |

| Data sourced from studies on (dimethylethyleneguanidine)methylenepyridine (DMEGpy) copper complexes. mdpi.com |

These studies demonstrate that pyridinyl guanidine ligands can effectively stabilize metal centers, leading to complexes with potential applications in catalysis and materials science. researchgate.netnih.gov

Development of Conjugates for Enhanced Delivery or Specificity

To improve the therapeutic potential of compounds like 1-(pyridin-3-yl)guanidine, they can be conjugated to larger molecules or delivery vehicles. This strategy aims to enhance their delivery to specific cells or tissues, improve solubility, and overcome mechanisms of drug resistance. acs.orgnih.gov The guanidinium (B1211019) group is a key functional moiety for enabling or enhancing the passage of drugs across biological barriers. acs.org

One major application of this strategy is in the development of Antibody-Drug Conjugates (ADCs). In an ADC, a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This approach enhances specificity and minimizes off-target toxicity. njbio.com While not specific to this compound, the principles are directly applicable. A derivative of pyridinyl guanidine could be attached to a tumor-targeting antibody via a cleavable linker, ensuring that the cytotoxic payload is released preferentially at the tumor site. nih.govresearchgate.net

Another powerful strategy involves conjugation to cell-penetrating, guanidinium-rich molecular transporters, such as oligoarginine peptides. These transporters can overcome cellular efflux mechanisms, a common cause of multidrug resistance. acs.orgnih.gov Conjugating a therapeutic agent to a molecular transporter alters its physical properties and mechanism of cellular uptake, allowing it to evade export pumps like P-glycoprotein. nih.govnih.gov

The design of these conjugates involves several key components:

The Drug: A derivative of this compound with a suitable attachment point.

The Linker: A chemical bridge that connects the drug to the delivery vehicle. Linkers can be designed to be stable in circulation but cleavable within the target cell (e.g., by specific enzymes or the reducing intracellular environment). nih.govnih.gov

The Targeting Moiety: An antibody, peptide, or other molecule that directs the conjugate to the desired biological target.

| Conjugation Strategy | Purpose | Key Feature | Example Application |

| Antibody-Drug Conjugate (ADC) | Targeted cancer therapy | Monoclonal antibody for tumor cell recognition | Delivery of a cytotoxic pyridinyl guanidine analog to cancer cells. njbio.com |

| Peptide-Drug Conjugate (PDC) | Targeted delivery, improved pharmacokinetics | Short peptide sequence for specific receptor targeting | Targeting specific tissues or cell types. nih.gov |

| Molecular Transporter Conjugate | Overcoming drug resistance, enhancing uptake | Guanidinium-rich carrier to facilitate cell entry | Delivery of drugs into cells that overexpress efflux pumps. acs.orgnih.gov |

These conjugation strategies represent a versatile approach to transform the therapeutic profile of pyridinyl guanidine derivatives, enhancing their efficacy and specificity.

Strategies for Improving Target Selectivity and Potency through Structural Refinement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. mdpi.comnih.gov For this compound, structural refinement can be systematically explored to enhance its potency and selectivity for a given biological target.

Key areas for structural modification include:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen, amino groups) at different positions on the pyridine ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. mdpi.comnih.gov For example, a study on 6-phenylpyridin-2-yl guanidine as a Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor explored various substitutions on the phenyl ring to improve potency. nih.gov

Isosteric Replacement and Scaffold Hopping: The pyridine ring could be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine, or bicyclic scaffolds) to explore new interaction modes with the target protein. nih.gov Similarly, the guanidine group can be replaced by other basic moieties to fine-tune the compound's properties.

The following table outlines hypothetical SAR strategies for a pyridinyl guanidine scaffold based on established medicinal chemistry principles.

| Modification Strategy | Rationale | Expected Outcome |

| Introduce electron-donating groups (e.g., -OMe, -NH₂) on the pyridine ring | Increase electron density, potentially enhance hydrogen bonding interactions. mdpi.com | Improved binding affinity and potency. |

| Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring | Modulate pKa, alter electrostatic interactions with the target. | Enhanced selectivity or altered target profile. |

| Vary alkyl substituents on the guanidine moiety | Optimize steric fit within the binding pocket; modulate basicity. | Increased potency and/or selectivity. nih.gov |

| Replace the pyridine ring with a bicyclic system (e.g., benzimidazole) | Introduce rigidity, explore additional binding interactions. nih.gov | Discovery of novel, potent analogs. |

Through systematic synthesis and biological evaluation of such analogs, a detailed SAR can be established, guiding the design of more potent and selective derivatives of this compound.

Design of Guanidinium-Based Molecular Recognition Scaffolds and Transporters

The guanidinium group is a cornerstone of molecular recognition in biological systems, most notably in the side chain of the amino acid arginine. Its planar structure, positive charge delocalization, and ability to form multiple hydrogen bonds make it an exceptional motif for binding to anionic species like carboxylates and phosphates. nih.govrsc.org This property is harnessed in the design of synthetic scaffolds for molecular recognition and transport.

Molecular Recognition Scaffolds: Artificial receptors incorporating guanidinium groups can be designed to selectively bind oxoanions. rsc.org By positioning multiple guanidinium groups on a rigid scaffold, researchers can create "molecular glues" that adhere strongly to biomolecules like proteins and nucleic acids through multivalent salt-bridge interactions. researchgate.netrsc.org A this compound derivative could be incorporated into such a scaffold, where the pyridine unit might provide additional binding interactions (e.g., π-stacking) or act as a vector to position the guanidinium group for optimal recognition.

Molecular Transporters: The ability of guanidinium-rich molecules to traverse cell membranes has led to their development as "molecular transporters" or "cell-penetrating peptides (CPPs)". nih.govnih.gov These transporters can carry a wide range of cargo molecules, from small-molecule drugs to large proteins, into cells, bypassing traditional uptake pathways. nih.gov The mechanism is thought to involve initial electrostatic interactions with negatively charged components of the cell membrane, followed by translocation. nih.govnih.gov

Key design principles for guanidinium-based transporters include:

Number of Guanidinium Groups: A threshold number of guanidinium groups (often 6-9) is typically required for efficient cell entry. nih.gov

Scaffold and Spacing: The backbone that holds the guanidinium groups can be varied (e.g., peptides, peptoids, carbamates), and the spacing between the charged groups can influence uptake efficiency. nih.gov

Derivatives of this compound could be oligomerized or attached to a polymer backbone to create novel molecular transporters, where the pyridyl group might influence the solubility, aggregation, or cell-targeting properties of the resulting construct.

Derivatization for Enhanced Analytical Detection and Spectroscopic Characterization (e.g., LC-MS/MS Sensitivity Enhancement)

Sensitive and accurate quantification of compounds in complex biological matrices is often challenging, especially for molecules with poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to improve the analytical properties of an analyte for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

For this compound, derivatization can be employed to:

Enhance Ionization Efficiency: The introduction of a permanently charged group or a moiety that is easily protonated can significantly increase the signal intensity in electrospray ionization (ESI)-MS. Pyridinium-based derivatization reagents are particularly effective for this purpose. nih.govshimadzu-webapp.eu

Improve Chromatographic Separation: Derivatization can alter the polarity of a molecule, leading to better retention and separation on a given chromatography column.

Increase Specificity of Detection: A derivatization tag introduces a specific mass shift and a predictable fragmentation pattern in MS/MS analysis, which can help to distinguish the analyte from background noise and interferences. nih.gov

Several strategies could be applied to this compound:

Alkylation of the Pyridine Nitrogen: The pyridine nitrogen can be alkylated with a reagent containing a permanently charged quaternary ammonium (B1175870) group. This would ensure the derivative is always charged, leading to a strong signal in positive-ion ESI-MS.

Reaction with the Guanidine Group: The guanidine group could be reacted with reagents that target primary or secondary amines, although this might be challenging due to the group's high basicity and resonance stabilization.

Introduction of a Pyridinium Tag: Reagents like 2,4,6-triphenylpyrylium (B3243816) salts can react with primary amino groups to introduce a highly stable and easily ionizable triphenylpyridinium tag, dramatically increasing detection sensitivity. shimadzu-webapp.eu While this compound itself lacks a primary amine for this specific reaction, a synthetic precursor or analog could be designed to incorporate one for derivatization purposes.

The table below illustrates potential derivatization reagents and their impact on LC-MS/MS analysis.

| Derivatization Reagent Type | Target Functional Group | Effect on Analyte | Benefit for LC-MS/MS |

| Isonicotinoyl chloride (INC) | Hydroxyl or amino groups | Adds a pyridyl moiety | Improves ionization efficiency and provides a specific product ion for MRM analysis. nih.gov |

| Triphenylpyrylium salts | Primary amino groups | Adds a permanently charged triphenylpyridinium tag | Attomole-level sensitivity, highly selective detection. shimadzu-webapp.eu |

| Pyr-NO (2-nitrosopyridine) | Conjugated dienes | Adds a pyridine ring | Significantly improves ionization and overall sensitivity. caymanchem.com |

By employing such derivatization strategies, researchers can develop highly sensitive and robust analytical methods for the quantification of this compound and its metabolites in various biological and environmental samples.

Future Research Directions and Emerging Applications

Exploration of Undiscovered Biological Targets for Pyridinyl Guanidines

While pyridinyl guanidines have been investigated for their effects on known biological targets, a vast landscape of potential molecular interactions remains to be explored. The guanidine (B92328) moiety is a privileged scaffold in drug discovery due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules. nih.gov Future research will likely focus on screening 1-(pyridin-3-yl)guanidine and its analogs against a broader range of biological targets to identify novel therapeutic applications.

The diverse biological activities already observed for related compounds, including anti-inflammatory and anticancer effects, suggest that the this compound framework may interact with a variety of proteins. nih.govnih.gov High-throughput screening campaigns against diverse target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways, could reveal unexpected activities. For instance, the structural similarities to known kinase inhibitors suggest that unexplored kinases could be potential targets. nih.gov Furthermore, investigating the potential for these compounds to modulate protein-protein interactions or act as epigenetic modifiers could open up entirely new therapeutic avenues.

Integration of Advanced Computational Approaches for Rational Drug Design

The rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated by the integration of advanced computational methods. nih.govbeilstein-journals.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are becoming increasingly integral to the drug discovery process. researchgate.netresearchgate.net

Molecular docking studies can predict the binding modes of this compound analogs within the active sites of target proteins, providing insights into key interactions that can be optimized. nih.govresearchgate.net For example, docking could be used to design derivatives with enhanced binding affinity to a specific kinase or receptor. MD simulations can then be employed to assess the stability of these predicted binding poses and to understand the dynamic behavior of the ligand-protein complex over time. 3D-QSAR models can establish a mathematical relationship between the three-dimensional properties of the molecules and their biological activities, guiding the design of new compounds with enhanced efficacy. researchgate.net

Table 1: Advanced Computational Approaches in Drug Design

| Computational Method | Application in this compound Research | Potential Outcome |

| Molecular Docking | Predicting binding modes in various protein targets. | Identification of key intermolecular interactions for optimization. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Assessment of binding stability and conformational changes. |

| 3D-QSAR | Correlating 3D molecular properties with biological activity. | Guiding the design of more potent and selective analogs. |

| Virtual Screening | Screening large compound libraries for potential hits. | Identification of novel pyridinyl guanidine scaffolds with desired activity. |

Application of Chemoinformatics and Machine Learning in Pyridinyl Guanidine Discovery and Optimization

Chemoinformatics and machine learning are powerful tools that can be leveraged to navigate the vast chemical space of possible this compound derivatives and to predict their biological activities. mdpi.combiorxiv.org These approaches can analyze large datasets of chemical structures and their associated biological data to identify patterns and build predictive models. mdpi.comnih.gov